molecular formula C14H15ClN2 B1316786 N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine CAS No. 85984-29-8

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine

Cat. No. B1316786
CAS RN: 85984-29-8
M. Wt: 246.73 g/mol
InChI Key: CNQIHDQDYJIBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine” is a chemical compound with the molecular formula C14H15ClN2. It has a molecular weight of 246.74 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine” is 1S/C14H16N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Inhibition of Nitric Oxide Synthesis

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine has been studied for its potential to inhibit nitric oxide production in macrophages. It was discovered that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) at the transcription level by inhibiting lipopolysaccharide (LPS)-induced synthesis of both mRNA and protein of iNOS. This action is attributed to the down-regulation of nuclear factor-kappaB (NF-kappaB) activation, a mechanism associated with anti-inflammatory action. The compound exhibited a dose-dependent inhibitory effect on NF-kappaB transcriptional activity in macrophages, and it could prevent nuclear localization of NF-kappaB p65 without affecting the degradation of inhibitory kappaBalpha protein (IkappaBalpha). This property points to its potential use in researching NF-kappaB-dependent iNOS expression and its therapeutic potential in NO-associated inflammatory diseases (Shin et al., 2005).

Anti-inflammatory Potentials

Structural analogs of N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine have been synthesized and investigated for their anti-inflammatory potentials. These analogs inhibited nitric oxide production in LPS-stimulated macrophages in a dose-dependent manner and exhibited inhibitory effects on LPS-induced DNA binding activity and transcriptional activity of NF-kappaB. It was observed that the diamine substitution at specific positions of the compound plays a crucial role in its anti-inflammatory activity (Min et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-N-benzyl-2-chloro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQIHDQDYJIBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine

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